iRucaparib-AP6

PROTAC Targeted Protein Degradation PARP1

Conventional PARP inhibitors trap PARP1 on DNA, confounding the separation of catalytic inhibition from scaffolding effects. iRucaparib-AP6 is a non-trapping PROTAC degrader that depletes PARP1 protein, providing a clean, reversible loss-of-function model without trapped intermediates. • DC50 = 82 nM, Dmax = 92% (1 μM, 48 h); zero trapped PARP1 signal in chromatin fractionation assays • Pharmacologically mimics PARP1 genetic knockout; fully reversible upon washout • Validated benchmark for PROTAC screening and PARP1 degrader optimization • ≥98% HPLC purity; available in 1-10 mg research quantities from stock

Molecular Formula C46H55FN6O11
Molecular Weight 887.0 g/mol
Cat. No. B608129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiRucaparib-AP6
SynonymsiRucaparib-AP6
Molecular FormulaC46H55FN6O11
Molecular Weight887.0 g/mol
Structural Identifiers
SMILESCN(CCOCCOCCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O)CC4=CC=C(C=C4)C5=C6CCNC(=O)C7=C6C(=CC(=C7)F)N5
InChIInChI=1S/C46H55FN6O11/c1-52(29-30-5-7-31(8-6-30)42-33-11-12-49-43(55)35-27-32(47)28-37(50-42)40(33)35)14-16-60-18-20-62-22-24-64-26-25-63-23-21-61-19-17-59-15-13-48-36-4-2-3-34-41(36)46(58)53(45(34)57)38-9-10-39(54)51-44(38)56/h2-8,27-28,38,48,50H,9-26,29H2,1H3,(H,49,55)(H,51,54,56)
InChIKeyYHMDCINUVWULST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

iRucaparib-AP6: PARP1 PROTAC Degrader Overview


iRucaparib-AP6 (CAS# 2410557-00-3) is a heterobifunctional PROTAC (Proteolysis-Targeting Chimera) compound designed specifically to induce ubiquitin-proteasome-dependent degradation of Poly(ADP-ribose) Polymerase 1 (PARP1) [1]. It comprises a PARP1-binding warhead (based on the clinical inhibitor rucaparib), a PEG-based linker, and a cereblon (CRBN) E3 ligase ligand (pomalidomide moiety) to recruit the degradation machinery . Unlike traditional PARP inhibitors that solely block the catalytic domain, iRucaparib-AP6 eliminates the PARP1 protein entirely, thereby ablating both its enzymatic activity and its non-catalytic scaffolding functions—a mode of action that pharmacologically mimics PARP1 genetic knockout [2]. The compound is commercially available as a research tool compound with reported purity ≥98% (HPLC) .

Mechanism Heterobifunctional PARP1 degrader (PROTAC)
Outcome Eliminates enzymatic and scaffolding functions
Research Use Pharmacological PARP1 knockout model; non-trapping tool

Why iRucaparib-AP6 Cannot Be Substituted


Generic substitution with rucaparib, olaparib, or other clinical PARP inhibitors fails to replicate the pharmacological outcome of iRucaparib-AP6 for two data-backed reasons. First, conventional PARP inhibitors engage in "PARP trapping"—stabilizing PARP1-DNA complexes that trigger cytotoxicity and innate immune activation via cGAS-STING signaling [1]. In contrast, iRucaparib-AP6 is a validated "non-trapping" degrader that eliminates the protein without generating these trapped intermediates, as demonstrated by chromatin fractionation assays showing absent trapped PARP1 signal with iRucaparib-AP6 treatment versus robust trapping with rucaparib [2]. Second, rucaparib and its analogs inhibit only the catalytic function of PARP1, leaving intact the protein's substantial scaffolding role in chromatin regulation and transcriptional complexes—functions that are completely ablated by iRucaparib-AP6-mediated degradation [3]. These mechanistic distinctions produce divergent experimental outcomes that cannot be bridged by adjusting inhibitor concentration, making iRucaparib-AP6 a non-substitutable tool for studies requiring PARP1 loss-of-function.

iRucaparib-AP6
PARP Inhibitors (e.g., rucaparib)
PARP1 fate
Degradation (no protein)
Catalytic inhibition only; protein remains
Trapping
Absent (non-trapping degrader)
Reported robust trapping, triggers DNA damage response
Scaffolding functions
Ablated
Intact

Quantitative Evidence: iRucaparib-AP6 vs. Comparators


PARP1 Degradation Efficiency vs. Rucaparib

iRucaparib-AP6 induces dose-dependent degradation of PARP1 protein with a half-maximal degradation concentration (DC50) of 82 nM and a maximum degradation efficiency (Dmax) of 92% after 24-hour treatment. In contrast, the parent compound rucaparib at identical or higher concentrations (up to 10 μM) produces no measurable reduction in PARP1 protein levels, as it functions solely as a catalytic inhibitor without degradation capacity .

Degradation Efficiency
Head-to-head
DC50 82 nM, Dmax 92% vs. 0% depletion
Supports PARP1 loss-of-function studies; rucaparib cannot reduce protein
A549 cells, 24 h; Western blot
PROTAC Targeted Protein Degradation PARP1

Cellular PARylation Inhibition Potency

iRucaparib-AP6 retains potent inhibition of PARP1 catalytic activity in intact cells, as measured by suppression of global poly-ADP-ribosylation (PARylation) signaling. In A549 cells treated with MMS to induce DNA damage, both iRucaparib-AP6 and rucaparib at 1 μM completely abolished PARylation signals [1]. This demonstrates that iRucaparib-AP6 preserves full on-target catalytic inhibition equivalent to the clinical inhibitor while adding the orthogonal degradation function.

Catalytic Inhibition
Head-to-head
Equivalent PARylation blockade at 1 μM
Retains on-target inhibition; no compromise vs parent inhibitor
A549 cells, MMS-induced DNA damage
PARylation Enzymatic Assay PARP1 Activity

PARP1 Trapping: Degrader vs. Inhibitor

PARP trapping—the stabilization of PARP1-DNA complexes—is a major contributor to PARP inhibitor cytotoxicity and immunogenicity. iRucaparib-AP6 treatment results in undetectable levels of trapped PARP1 in chromatin-bound fractions, whereas rucaparib treatment produces robust trapping signals [1]. This is a qualitative and functional difference, not merely a potency difference. The mechanism is degradation-dependent: iRucaparib-AP6 eliminates the PARP1 protein, thereby preventing any trapping event from occurring in the first place [2].

PARP Trapping
Head-to-head
Trapped PARP1: not detected vs. robust signal (rucaparib)
Enables trapping-free studies; eliminates confounding DNA damage signal
Chromatin fractionation, HeLa cells, 10 μM 72 h
PARP Trapping Chromatin Fractionation DNA Damage Response

Cytoprotection in Primary Cardiomyocytes

In primary rat neonatal cardiomyocytes exposed to DNA-damaging agents, iRucaparib-AP6 treatment protects against energy crisis and cell death by depleting PARP1. Concentrations as low as 50 nM induce strong PARP1 degradation and confer cytoprotection . This protective phenotype is observed in a non-oncological, primary cell context. The parent inhibitor rucaparib, which induces PARP trapping, may produce cytotoxicity and innate immune activation in similar settings due to trapped PARP1-DNA complexes [1].

Cardioprotection
Class-level
Cytoprotection at 50 nM; degradation-mediated
Reported phenotypic outcome in primary non-tumor cells; context-dependent
Primary rat cardiomyocytes; DNA damage model
Cardioprotection Non-oncological PARP1 Cell Viability

PARP Family Degradation Selectivity

iRucaparib-AP6 is characterized as a highly specific PARP1 degrader based on the PROTAC approach [1]. The parent warhead rucaparib exhibits inhibitory activity against multiple PARP family members (PARP1 IC50: 0.8-3.2 nM; PARP2 IC50: 0.08-0.41 nM; also inhibits PARP3) [2]. However, the degradation activity of iRucaparib-AP6 is reported to be PARP1-selective, attributed to the specific ternary complex geometry required for productive ubiquitination [1]. Direct quantitative selectivity data (e.g., DC50 values for PARP2 or PARP3 degradation) are not reported in the primary literature or vendor datasheets at this time, and this limitation should be considered when interpreting degradation specificity claims.

Degradation Selectivity
Data to verify
Reported PARP1-selective; PARP2/3 DC50 not reported
Off-target degradation cannot be ruled out; requires user validation
Qualitative vendor datasheet; no quantitative data
PARP Selectivity Proteomics Degradation Specificity

Linker Optimization: AP6 vs. AP5

The linker length and composition in PROTAC design critically influence degradation efficiency. A direct comparison between iRucaparib-AP6 and iRucaparib-AP5 (a compound with a different linker configuration but identical warhead and E3 ligand) was performed. Degradation curves for PARP1 show that iRucaparib-AP6 (iRucaparib) demonstrates superior degradation efficiency compared to iRucaparib-AP5 across the tested concentration range [1]. This comparison validates that the specific linker composition of iRucaparib-AP6 (PEG-based linker with pomalidomide E3 ligand) is optimized for maximal PARP1 degradation.

Linker Optimization
Head-to-head
AP6: reported higher degradation vs. AP5 across dose range
Optimized PROTAC variant; supports selection of this catalog number
PARP1 degradation assay; n=3; mean ± SEM; Fig 2D
PROTAC Optimization Linker Structure-Activity Relationship DC50 Comparison

Application Scenarios for iRucaparib-AP6


Decoupling Catalytic Inhibition from Trapping

For researchers investigating the relative contributions of PARP1 catalytic inhibition versus PARP1 trapping to downstream phenotypes (e.g., cytotoxicity, innate immune activation, cGAS-STING signaling), iRucaparib-AP6 serves as an essential tool. The compound provides complete catalytic blockade equivalent to rucaparib (PARylation abolished at 1 μM) while eliminating trapping events entirely, as demonstrated by chromatin fractionation assays showing undetectable trapped PARP1 [1]. This enables clean experimental dissection of the two mechanisms. Use 1-10 μM iRucaparib-AP6 for 24-72 hours, with rucaparib as a trapping-positive control.

Pharmacological PARP1 Knockdown Model

When genetic knockout or siRNA knockdown of PARP1 is impractical (e.g., in primary cells, complex co-culture systems, or time-sensitive experiments), iRucaparib-AP6 provides a pharmacological alternative that recapitulates PARP1 depletion. Treatment at 1 μM for 48 hours reduces PARP1 protein to near-undetectable levels (Dmax = 92% at 82 nM DC50), whereas rucaparib at identical concentration produces no reduction in PARP1 abundance . This approach enables acute, titratable, and reversible (washout) PARP1 loss-of-function studies. A549 cells serve as a validated positive control system.

Non-Oncological Cardioprotection Studies

In disease models where PARP1 hyperactivation contributes to pathology without a cancer context—such as myocardial ischemia-reperfusion injury, DNA damage-induced cardiomyocyte energy crisis, or muscle cell dysfunction—iRucaparib-AP6 offers a non-trapping alternative to conventional PARP inhibitors. Treatment at concentrations as low as 50 nM induces robust PARP1 degradation and protects primary rat neonatal cardiomyocytes from cell death . This contrasts with traditional PARP inhibitors, which may exacerbate pathology in non-oncological settings due to trapping-induced DNA damage and innate immune activation [2].

PROTAC Screening Positive Control

iRucaparib-AP6 is commercially available as a validated positive control compound for PARP1-targeted protein degradation assays. The compound is included in commercial PROTAC Optimization Kits for PARP1-Cereblon Binding as a reference degrader for screening and profiling novel PARP1 PROTAC candidates . Its well-characterized DC50 (82 nM), Dmax (92%), and established time- and dose-response parameters provide a benchmark against which novel PARP1 degraders can be compared.

Application
Selection Property
Validation Focus
PARP1 trapping vs. inhibition dissection
Non-trapping degrader with catalytic inhibition
Trapping-free endpoint validation; innate immune signaling context
Pharmacological PARP1 knockdown model
Acute, titratable degradation; washout reversibility
Protein depletion verification; model-response context
Non-oncological PARP1 hyperactivation studies
Non-trapping mechanism avoids DNA damage signaling
Cardioprotection endpoint context; primary cell model review
PROTAC degrader screening comparator
Well-characterized degradation parameters
Benchmarking for novel PARP1 PROTAC profiling

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